Methyl 8-bromo-6-methoxyquinoline-3-carboxylate
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Overview
Description
Methyl 8-bromo-6-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-6-methoxyquinoline-3-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the bromination of 6-methoxyquinoline-3-carboxylic acid, followed by methylation to form the desired ester . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol as the solvent for the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with varying properties.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical choices.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinoline ring.
Scientific Research Applications
Methyl 8-bromo-6-methoxyquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 8-bromo-6-methoxyquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. The quinoline ring system is known to interact with DNA and proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 8-bromo-6-methoxyquinoline-3-carboxylate is unique due to the presence of both bromine and methoxy groups on the quinoline ring. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C12H10BrNO3 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 8-bromo-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-16-9-4-7-3-8(12(15)17-2)6-14-11(7)10(13)5-9/h3-6H,1-2H3 |
InChI Key |
ZABGCEQPILHTPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C=N2)C(=O)OC)Br |
Origin of Product |
United States |
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